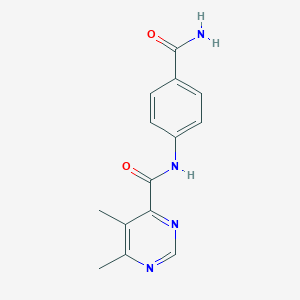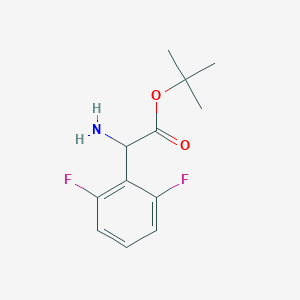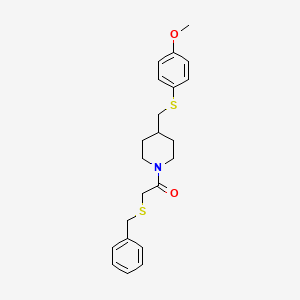
1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine, also known as EFPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EFPP is a pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
RORγt Inverse Agonists Discovery
1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine derivatives are explored in the discovery of selective, orally active RORγt inverse agonists. One such derivative demonstrated potential in inhibiting IL-17 production and showing efficacy in mouse models related to biological functions (Duan et al., 2019).
Electrochemical Polymerization
In studies on electrochemical oxidation and polymerization, compounds related to this compound have been investigated. The polymerization process and properties of resulting polymers are significant for understanding electrochemical behaviors (Naudin et al., 2002).
Iridium(III) Complexes Development
Research into iridium(III) complexes with sulfanyl- or sulfone-functionalized cyclometallating ligands, which include derivatives of this compound, has been conducted. These studies are crucial for understanding photophysical properties and potential applications in photoluminescence (Constable et al., 2014).
Antibacterial Agents Synthesis
This compound and its analogues have been synthesized and evaluated for antibacterial activities, demonstrating their potential as pharmaceutical agents (Egawa et al., 1984).
Chemosensor Development
Derivatives of this compound have been used to develop selective chemosensors, particularly for metal ions like Al(3+), based on internal charge transfer mechanisms (Maity & Govindaraju, 2010).
Nonlinear Optical Studies
Studies have also focused on the potential of this compound derivatives in nonlinear optics, investigating their hyperpolarizability and charge transfer characteristics (Murthy et al., 2017).
Molecular Structure Analysis
The synthesis and structural analysis of compounds related to this compound have been undertaken to understand their crystal structures and molecular conformations, contributing to the field of crystallography and molecular design (Sharma et al., 2013).
Electropolymerization Studies
Research on the electropolymerization of pyrrole in ionic liquids has included derivatives of this compound, contributing to advancements in polymer science and electrochemistry (Sekiguchi et al., 2002).
Propriétés
IUPAC Name |
1-ethylsulfonyl-3-(3-fluorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S/c1-2-17(15,16)14-7-6-11(9-14)10-4-3-5-12(13)8-10/h3-5,8,11H,2,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLYFYINQOWOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide](/img/structure/B2469441.png)
![(E)-1-benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2469442.png)
![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2469444.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2469447.png)

![5-chloro-2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469450.png)


![N-[(2-chlorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2469457.png)



